3,5,6-trimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
Description
The compound 3,5,6-trimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide features a benzofuran core substituted with methyl groups at positions 3, 5, and 4. The carboxamide group at position 2 connects to a 4-phenyl-substituted 1,2,5-oxadiazole (furazan) ring. The phenyl group on the oxadiazole may enhance π-π stacking interactions in biological targets, while the methyl substituents could influence steric hindrance and metabolic stability .
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H17N3O3/c1-11-9-15-13(3)18(25-16(15)10-12(11)2)20(24)21-19-17(22-26-23-19)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,23,24) |
InChI Key |
VSOFIGMETLKVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NON=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Ring Variants
Compound A : 3,5-Dimethyl-N-(4-Phenyl-1,3-Thiazol-2-yl)-1-Benzofuran-2-Carboxamide
- Structural Differences : Replaces the 1,2,5-oxadiazole with a 1,3-thiazole ring.
- Molecular Formula : C₂₀H₁₆N₂O₂S (348.42 g/mol) .
- Key Implications :
- The thiazole introduces sulfur, which may improve metabolic stability due to reduced oxidative susceptibility compared to oxadiazole.
- Thiazole’s electron-rich nature could alter binding affinity in enzymatic targets compared to the electron-deficient oxadiazole.
Compound B : 5-Fluoro-3-Methyl-N-(4-Methyl-1,2,5-Oxadiazol-3-yl)-1-Benzofuran-2-Carboxamide
- Structural Differences : Substitutes the 3,5,6-trimethyl benzofuran with a 5-fluoro-3-methyl pattern and a 4-methyl oxadiazole.
- The 4-methyl oxadiazole lacks the phenyl group, diminishing opportunities for aromatic interactions in target binding .
Substituent Effects on Physicochemical Properties
*Calculated based on molecular formulas.
Key Observations:
- Steric Effects : The target compound’s three methyl groups may increase steric hindrance compared to Compound B’s single methyl and fluorine. This could reduce binding to sterically sensitive targets.
- Electronic Effects : The phenyl group on the target’s oxadiazole (electron-withdrawing) contrasts with Compound B’s methyl (electron-donating), affecting charge distribution and dipole interactions.
Comparison with Other Heterocyclic Systems
Compound C : 5-{[5-(t-Butyl)-2-Methylphenyl]Thio}-4-Phenyl-1,2,3-Thiadiazole
- Structural Differences : Uses a 1,2,3-thiadiazole core with a bulky t-butyl substituent.
- Synthesis : Heated at 100°C for 5 minutes, yielding 50% after recrystallization .
- Implications : The thiadiazole’s additional sulfur atom may enhance stability but reduce solubility compared to oxadiazole.
Compound D : 4-[(4-Nitro-1,2,5-Oxadiazol-3-yl)Azo]-1,2,5-Oxadiazol-3-Amine
- Structural Differences : Features a nitro group on the oxadiazole, creating a highly electron-deficient system.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
